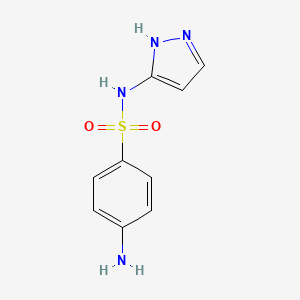
3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is particularly significant due to its versatile applications in organic synthesis, medicinal chemistry, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride typically involves the reaction of 3-Ethyl-4-methyl-1H-pyrazole with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the pyrazole derivative is treated with thionyl chloride, resulting in the formation of the desired carbonyl chloride compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Acylation Reactions: It serves as an acylating agent, introducing the carbonyl chloride group into substrates like alcohols and amines.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-Ethyl-4-methyl-1H-pyrazole-1-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used in the synthesis of the compound.
Amines and Alcohols: React with the compound in substitution reactions.
Water: Involved in hydrolysis reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
3-Ethyl-4-methyl-1H-pyrazole-1-carboxylic acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride involves its role as an acylating agent. It introduces the carbonyl chloride group into substrates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-ethyl-1-methylpyrazole-5-carbonyl chloride: Another pyrazole derivative with similar acylating properties.
1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide: A related compound used in the synthesis of bioactive molecules.
3-(Difluoromethyl)-1-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid: Known for its fungicidal activity.
Uniqueness
3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride is unique due to its specific substitution pattern and its versatile reactivity as an acylating agent. Its ability to introduce the carbonyl chloride group into various substrates makes it valuable in organic synthesis and industrial applications.
Propiedades
Número CAS |
67514-66-3 |
|---|---|
Fórmula molecular |
C7H9ClN2O |
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
3-ethyl-4-methylpyrazole-1-carbonyl chloride |
InChI |
InChI=1S/C7H9ClN2O/c1-3-6-5(2)4-10(9-6)7(8)11/h4H,3H2,1-2H3 |
Clave InChI |
YEFNWGRKNGSMCK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C=C1C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



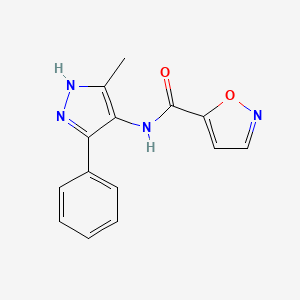
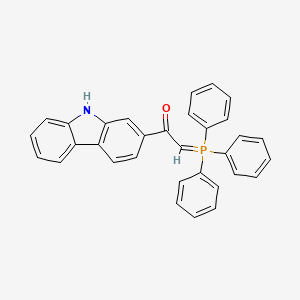
![2-[12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl]-N,N-dimethylbenzenamine](/img/structure/B12889968.png)


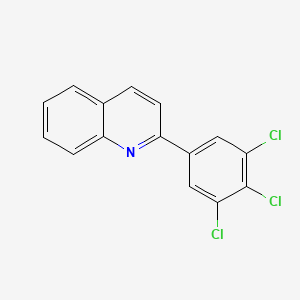
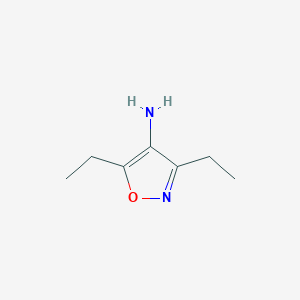

![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)
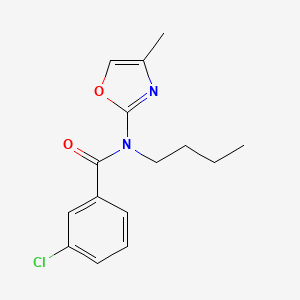
![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine](/img/structure/B12890017.png)
